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molecular formula C9H8N4O4 B8305968 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone

1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone

Cat. No. B8305968
M. Wt: 236.18 g/mol
InChI Key: TUTYXYYLJDNJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536209B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]-ethanol (98 mg, 0.41 mmol) in AcCN (4.0 mL) was treated at rt with MnO2 (238 mg, 2.47 mmol) and the reaction mixture was stirred for 2 days at rt before being filtered though Celite. The solvent was removed under reduced pressure to give the title compound as a white solid. LC-MS-conditions 02: tR=0.86 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]-ethanol
Quantity
98 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
238 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[N+:3]([C:6]1[CH:10]=[N:9][N:8]([CH2:11][C:12]2[O:16][C:15]([CH:17]([OH:19])[CH3:18])=[CH:14][CH:13]=2)[N:7]=1)([O-:5])=[O:4]>C(C#N)(C)=O.O=[Mn]=O>[N+:3]([C:6]1[CH:10]=[N:9][N:8]([CH2:11][C:12]2[O:16][C:15]([C:17](=[O:19])[CH3:18])=[CH:14][CH:13]=2)[N:7]=1)([O-:5])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]-ethanol
Quantity
98 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=NN(N=C1)CC1=CC=C(O1)C(C)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(=O)(C)C#N
Name
Quantity
238 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 days at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before being filtered though Celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
[N+](=O)([O-])C1=NN(N=C1)CC1=CC=C(O1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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